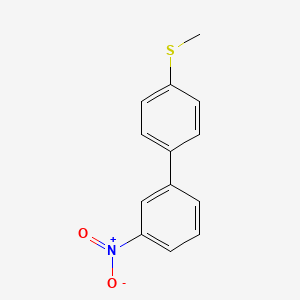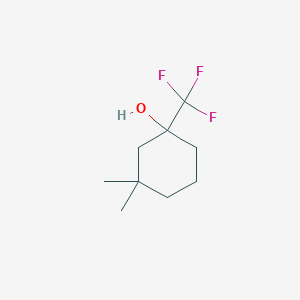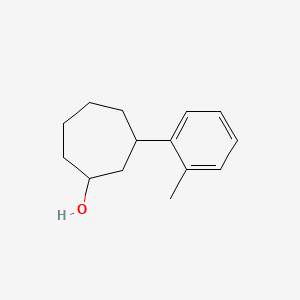![molecular formula C8H8ClN3O B1427499 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1265634-91-0](/img/structure/B1427499.png)
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine were synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring . The synthesis was achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Molecular Structure Analysis
The molecular structure of “5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” is not explicitly mentioned in the available sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the specified compound, serves as a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies emphasize the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. These methodologies aim at developing lead molecules through diversified synthetic pathways, highlighting the importance of these compounds in drug discovery and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Biological Activities
Compounds containing the pyrimidine core, akin to the 5-chloro-3-methyl derivative, demonstrate a wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and analgesic effects. For instance, substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity, providing a basis for further investigation into their pharmacological properties and the design of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in treating cancer. The review of developments in fluorine chemistry has contributed to the precise use of fluorinated pyrimidines in cancer therapy. Insights into how these compounds perturb nucleic acid structure and dynamics, inhibit various enzymes, and their roles in cancer treatment highlight the significance of pyrimidine derivatives in personalized medicine (Gmeiner, 2020).
Tautomerism and Molecular Interactions
The study of tautomerism of nucleic acid bases, including pyrimidine derivatives, reveals the effect of molecular interactions on tautomeric equilibria. This research provides valuable insights into the structural stability and biological significance of these compounds, which could have implications for understanding DNA replication and mutations (Person et al., 1989).
S-1 in Gastric Cancer
S-1, a novel oral formulation containing a pyrimidine derivative, shows promising results in gastric cancer treatment. Its mechanism, combining tegafur (a prodrug of 5-FU) with enzyme inhibitors, demonstrates high bioavailability and efficacy in clinical studies, suggesting the potential of pyrimidine derivatives in chemotherapy (Maehara, 2003).
Synthesis and Anti-inflammatory Activities
Pyrimidines are known for their anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. Recent research developments in the synthesis and structure-activity relationships of pyrimidine derivatives offer insights into designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
It’s worth noting that compounds with similar structures have been found to cause protein degradation by recruitingCereblon . This suggests that “5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
Given its potential targets, it’s likely that it affects pathways related tocell cycle regulation and protein degradation .
Result of Action
Similar compounds have been observed to cause dose-dependent degradation of cdk4 and cdk6 , which could potentially lead to cell cycle arrest and apoptosis.
Action Environment
It’s worth noting that similar compounds have been found to undergo an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This suggests that light and temperature could potentially influence the compound’s action and stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes are crucial for cell cycle regulation, and the compound has been shown to inhibit their activity, leading to cell cycle arrest . Additionally, this compound interacts with the protein Cereblon, which is involved in protein degradation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis and inhibits proliferation by disrupting cell signaling pathways such as the PI3K/AKT and MAPK pathways . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, the compound influences cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . The compound also recruits Cereblon, leading to the ubiquitination and subsequent degradation of specific proteins . These interactions result in changes in gene expression and cellular function, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall therapeutic effects of the compound. The compound also affects metabolic flux by altering the activity of key enzymes and the levels of metabolites involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be transported to other subcellular compartments, such as the nucleus or mitochondria, depending on the presence of targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-5-6(9)2-3-10-7(5)11-8(12)13/h2-3H,4H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMDHRGCFZNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265634-91-0 | |
| Record name | 5-chloro-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)



![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)
![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)
![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)



![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)
![2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1427439.png)
